molecular formula C20H30OSi2 B13956111 (2-(Methoxy[2-(trimethylsilyl)phenyl]methyl)phenyl)(trimethyl)silane CAS No. 59164-25-9

(2-(Methoxy[2-(trimethylsilyl)phenyl]methyl)phenyl)(trimethyl)silane

Cat. No.: B13956111
CAS No.: 59164-25-9
M. Wt: 342.6 g/mol
InChI Key: AIJFWKIEWFJHTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(Methoxy[2-(trimethylsilyl)phenyl]methyl)phenyl)(trimethyl)silane is a chemical compound with the molecular formula C20H30OSi2 and a molecular weight of 342.62 g/mol . This compound is known for its unique structure, which includes methoxy and trimethylsilyl groups attached to a phenyl ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of (2-(Methoxy[2-(trimethylsilyl)phenyl]methyl)phenyl)(trimethyl)silane involves several steps. One common method includes the reaction of 2-(trimethylsilyl)benzyl chloride with 2-methoxyphenylmagnesium bromide under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at low temperatures to ensure the stability of the intermediate products . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(2-(Methoxy[2-(trimethylsilyl)phenyl]methyl)phenyl)(trimethyl)silane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding phenolic or quinone derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or hydrocarbons.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or trimethylsilyl groups are replaced by other functional groups.

Scientific Research Applications

(2-(Methoxy[2-(trimethylsilyl)phenyl]methyl)phenyl)(trimethyl)silane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. Its unique structure makes it valuable in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins. It may serve as a model compound for understanding the behavior of similar molecules in biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems or as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (2-(Methoxy[2-(trimethylsilyl)phenyl]methyl)phenyl)(trimethyl)silane involves its interaction with molecular targets such as enzymes and receptors. The methoxy and trimethylsilyl groups play a crucial role in modulating its reactivity and binding affinity. The compound can participate in various biochemical pathways, influencing processes such as signal transduction and metabolic regulation .

Comparison with Similar Compounds

(2-(Methoxy[2-(trimethylsilyl)phenyl]methyl)phenyl)(trimethyl)silane can be compared with other similar compounds, such as:

Properties

CAS No.

59164-25-9

Molecular Formula

C20H30OSi2

Molecular Weight

342.6 g/mol

IUPAC Name

[2-[methoxy-(2-trimethylsilylphenyl)methyl]phenyl]-trimethylsilane

InChI

InChI=1S/C20H30OSi2/c1-21-20(16-12-8-10-14-18(16)22(2,3)4)17-13-9-11-15-19(17)23(5,6)7/h8-15,20H,1-7H3

InChI Key

AIJFWKIEWFJHTI-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=CC=C1[Si](C)(C)C)C2=CC=CC=C2[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.